

# Improving the solubility of strontium chromate in experiments

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## Compound of Interest

Compound Name: *Strontium chromate*

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## Technical Support Center: Strontium Chromate Solubility

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of **strontium chromate** ( $\text{SrCrO}_4$ ) in experimental settings.

## Frequently Asked Questions (FAQs)

**Q1:** What is the typical solubility of **strontium chromate**?

**A1:** **Strontium chromate** is generally considered poorly soluble in water.<sup>[1]</sup> Its solubility is highly dependent on temperature, increasing significantly as the temperature rises.<sup>[1][2]</sup> At room temperature (15-20°C), its solubility is approximately 0.12 grams per 100 mL of water.<sup>[1]</sup> <sup>[3]</sup>

**Q2:** Why is **strontium chromate** poorly soluble in water?

**A2:** **Strontium chromate** is an ionic compound that forms a stable crystal lattice. For it to dissolve, the energy released when the strontium ( $\text{Sr}^{2+}$ ) and chromate ( $\text{CrO}_4^{2-}$ ) ions interact with water molecules (hydration energy) must be sufficient to overcome the energy holding the ions together in the crystal (lattice energy). For **strontium chromate**, the lattice energy is

relatively high compared to the hydration energy of its ions, resulting in low water solubility. Its solubility product constant ( $K_{sp}$ ) is approximately  $3.6 \times 10^{-5}$ .

**Q3:** What are the primary methods to increase the solubility of **strontium chromate**?

**A3:** The primary methods for increasing the solubility of **strontium chromate** involve shifting its dissolution equilibrium. This can be achieved by:

- Increasing Temperature: Heating the solution significantly increases solubility.[2]
- Lowering pH (Acidification): **Strontium chromate** dissolves readily in acids, including strong acids like hydrochloric acid (HCl) and nitric acid (HNO<sub>3</sub>), as well as weak acids like acetic acid (CH<sub>3</sub>COOH).[4][5]
- Using Complexing/Chelating Agents: Agents like Ethylenediaminetetraacetic acid (EDTA) can bind to the strontium ions (Sr<sup>2+</sup>), effectively removing them from the solution and pulling the dissolution equilibrium forward.
- Reaction with Ammonia: **Strontium chromate** is also soluble in ammonia solutions.[4][6]

**Q4:** What are the critical safety precautions when handling **strontium chromate** and its solutions?

**A4:** **Strontium chromate** is a hazardous substance and must be handled with care.

- Carcinogenicity: It is a known human carcinogen, primarily due to its hexavalent chromium content.[2] Inhalation is a primary route of concern.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[7][8] When handling the powder, a respirator or work in a ventilated hood is necessary to avoid inhaling dust.[8][9]
- Handling: Avoid creating dust.[9] Use a closed system or ensure adequate ventilation.[9] Do not eat, drink, or smoke in the work area.[10]
- Disposal: **Strontium chromate** and its solutions must be disposed of as hazardous waste according to local, state, and federal regulations.[4]

- Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[4][9] Avoid release into the environment.

## Troubleshooting Guide

Q: My **strontium chromate** is not dissolving in water, even with heating. What should I do?

A: While heating increases solubility, it may not be sufficient for achieving high concentrations. If heating alone is ineffective, the most reliable method is to lower the pH of the solution. Adding a dilute acid such as acetic acid or hydrochloric acid will significantly improve solubility.

Q: I've added acid, but the dissolution is slow. How can I speed it up?

A: To accelerate the dissolution process in an acidic solution, you can:

- Increase Stirring/Agitation: Continuous and vigorous stirring increases the interaction between the solvent and the solid particles.
- Gently Heat the Solution: Combining acidification with moderate heating can further enhance the dissolution rate.
- Reduce Particle Size: If possible, grinding the **strontium chromate** powder to a finer consistency before adding it to the solvent will increase the surface area, leading to faster dissolution.

Q: I'm observing a color change from yellow to orange after adding a strong acid. What does this signify?

A: This is an expected chemical reaction. In acidic solutions, the yellow chromate ion ( $\text{CrO}_4^{2-}$ ) establishes an equilibrium with the orange dichromate ion ( $\text{Cr}_2\text{O}_7^{2-}$ ). This color change is a visual indicator that the pH has been lowered sufficiently to shift this equilibrium. The chemical equation for this is:  $2 \text{CrO}_4^{2-}(\text{aq}) + 2 \text{H}^+(\text{aq}) \rightleftharpoons \text{Cr}_2\text{O}_7^{2-}(\text{aq}) + \text{H}_2\text{O}(\text{l})$ .

Q: I need to dissolve **strontium chromate**, but my downstream application is sensitive to strong acids or specific ions like chloride. What are my options?

A: If your experiment has specific constraints, consider these alternatives:

- Use a different acid: If chloride is an issue, you can use nitric acid or acetic acid instead of HCl. Acetic acid is a weaker acid and may be more suitable for pH-sensitive applications.
- Use a complexing agent: A solution of EDTA, adjusted to a slightly alkaline pH (around 8.0), can dissolve **strontium chromate** by chelating the Sr<sup>2+</sup> ions. This avoids the need for a highly acidic environment.
- Use an ammonia solution: **Strontium chromate** is soluble in ammonia.[\[4\]](#)[\[6\]](#) This provides an alkaline alternative to acidic dissolution.

## Quantitative Data Summary

The solubility of **strontium chromate** is significantly influenced by the solvent and temperature.

Solvent	Temperature	Solubility (g / 100 mL)	Reference
Water	15 °C	0.12	<a href="#">[1]</a> <a href="#">[3]</a>
Water	20 °C	0.106	<a href="#">[1]</a>
Water	100 °C	3.0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Dilute Acids (HCl, HNO <sub>3</sub> , CH <sub>3</sub> COOH)	Room Temp.	Freely Soluble (Qualitative)	<a href="#">[4]</a>
Ammonia Solution	Room Temp.	Soluble (Qualitative)	<a href="#">[4]</a> <a href="#">[6]</a>
Alcohol / Alcohol-Water Mixtures	Room Temp.	Slightly Soluble (Qualitative)	<a href="#">[5]</a>

Note: Quantitative solubility data in various acids at different concentrations are not readily available in standard literature. However, the solubility is significantly higher than in pure water due to the chemical reaction of the chromate ion.

## Detailed Experimental Protocols

**Safety First:** All protocols must be performed in a well-ventilated fume hood. Full PPE (lab coat, gloves, safety goggles) is mandatory.

## Protocol 1: Dissolution using Hydrochloric Acid (HCl)

This method is rapid and effective for applications where the presence of chloride ions and a highly acidic final solution are acceptable.

**Materials:**

- **Strontium Chromate** ( $\text{SrCrO}_4$ ) powder
- Deionized water
- Hydrochloric Acid (HCl), 1M solution
- Glass beaker or flask
- Magnetic stirrer and stir bar
- Graduated cylinders

**Procedure:**

- Weigh the desired amount of  $\text{SrCrO}_4$  powder and place it into the beaker.
- Add a small amount of deionized water to create a slurry. This helps prevent clumping.
- Place the beaker on the magnetic stirrer and begin stirring.
- Slowly add the 1M HCl solution dropwise to the slurry. The yellow solid will begin to dissolve, and the solution may turn orange.
- Continue adding HCl and stirring until all the  $\text{SrCrO}_4$  has dissolved.
- If needed, add more deionized water to reach the final desired volume and concentration.

## Protocol 2: Dissolution using Acetic Acid ( $\text{CH}_3\text{COOH}$ )

This method is suitable for applications that require an acidic environment but may be sensitive to strong mineral acids.

Materials:

- **Strontium Chromate** ( $\text{SrCrO}_4$ ) powder
- Deionized water
- Glacial Acetic Acid or a concentrated solution (e.g., 1M)
- Glass beaker or flask
- Magnetic stirrer and stir bar
- Gentle heat source (optional)

Procedure:

- Weigh the desired amount of  $\text{SrCrO}_4$  powder and add it to the beaker.
- Add a volume of deionized water to the beaker.
- Begin stirring the suspension with a magnetic stirrer.
- Slowly add the acetic acid solution to the beaker. Dissolution will be slower than with HCl.
- To expedite the process, the solution can be gently warmed (e.g., to 40-50°C) while stirring. Do not boil.
- Continue stirring until the solid is fully dissolved.
- Allow the solution to cool to room temperature before adjusting to the final volume.

## Protocol 3: Dissolution using a Chelating Agent (EDTA)

This method is ideal for applications where an acidic pH must be avoided. It relies on the formation of a stable, soluble strontium-EDTA complex.

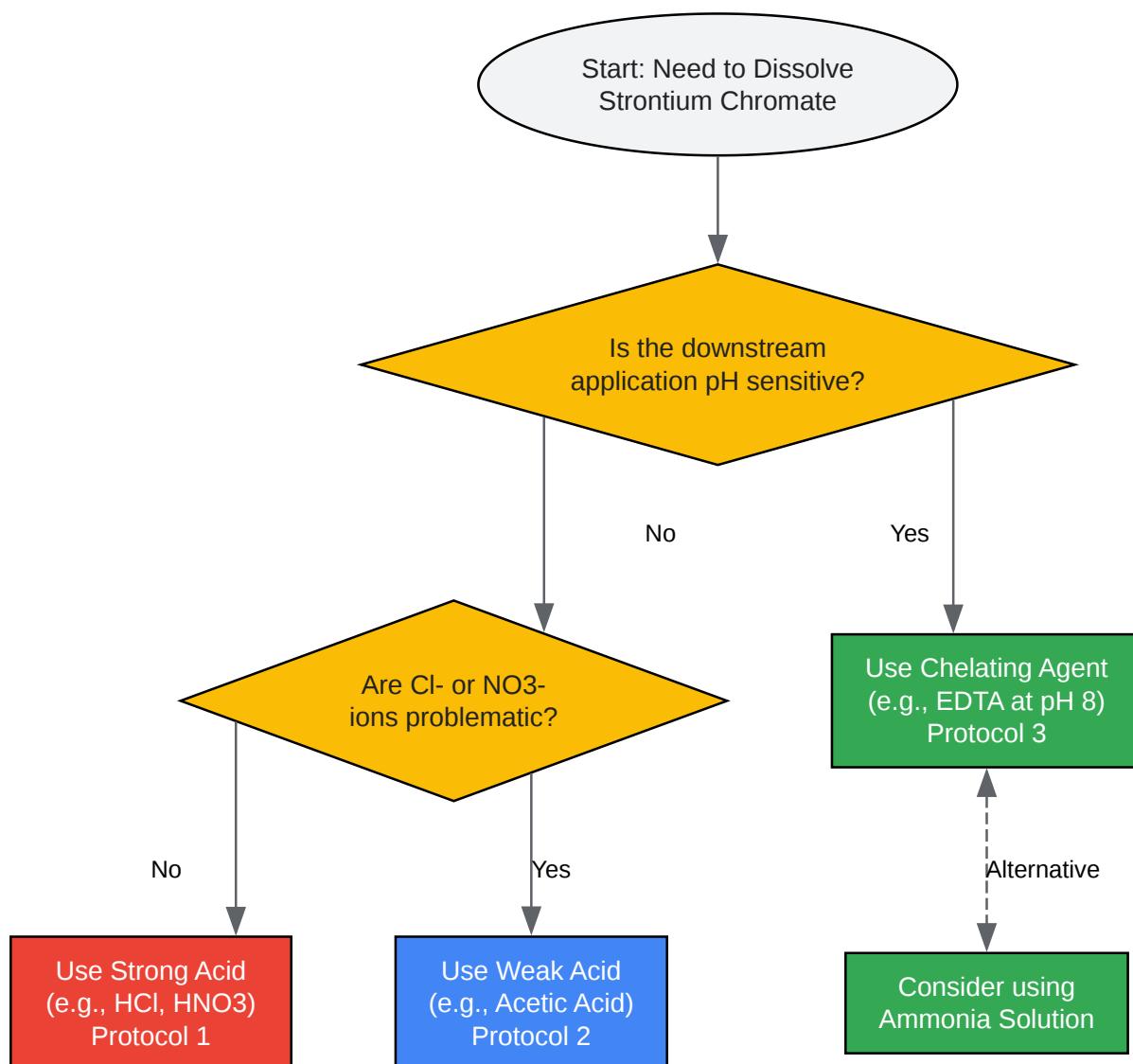
## Materials:

- **Strontium Chromate** (SrCrO4) powder
- Deionized water
- EDTA disodium salt (Na2-EDTA)
- Sodium Hydroxide (NaOH), 1M solution, for pH adjustment
- Glass beaker or flask
- Magnetic stirrer and stir bar
- pH meter

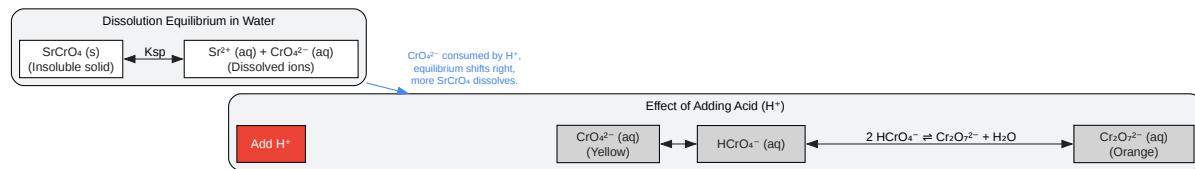
## Procedure:

- Prepare an EDTA solution. EDTA itself is poorly soluble in water, so it must be dissolved by raising the pH. To prepare a 0.5M EDTA stock solution, for example, add the EDTA disodium salt to ~80% of the final desired volume of deionized water. Stir vigorously and add 1M NaOH dropwise until the pH reaches 8.0 and all the EDTA has dissolved. Then, adjust to the final volume with water.[\[11\]](#)[\[12\]](#)
- Weigh the desired amount of SrCrO4 powder and add it to a separate beaker.
- Add the prepared EDTA solution (pH 8.0) to the SrCrO4 powder while stirring. A molar excess of EDTA to strontium is recommended to ensure complete chelation.
- Continue stirring. The dissolution may take some time as it relies on the chelation reaction. Gentle warming can accelerate the process.
- Stir until all the yellow SrCrO4 solid has dissolved, resulting in a clear yellow solution.

## Visual Guides

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Caption: Decision workflow for selecting the appropriate **strontium chromate** dissolution method.



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Caption: Le Chatelier's principle applied to the acidic dissolution of **strontium chromate**.

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